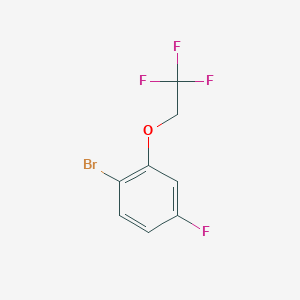
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
描述
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals .
Mode of Action
It is known that bromo-fluoro compounds are often used in suzuki-miyaura coupling reactions to form carbon-carbon bonds . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules.
Biochemical Pathways
It’s worth noting that bromo-fluoro compounds are often involved in reactions that lead to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Given its potential use in organic synthesis and pharmaceutical production , it can be inferred that the compound may induce significant molecular transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is often used as a precursor in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. For instance, it is commonly used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form biaryl compounds . These interactions are crucial for the development of pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, it may affect the expression of genes involved in detoxification processes, thereby influencing cellular responses to oxidative stress and other environmental factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium-carbon bond that facilitates the coupling process . This interaction is essential for the synthesis of various organic compounds and highlights the compound’s utility in chemical biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxicity studies have indicated that high doses of the compound can cause adverse effects, including liver and kidney damage, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size. These factors determine its localization and accumulation within specific cellular compartments .
属性
IUPAC Name |
1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJOCBPQBFEUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
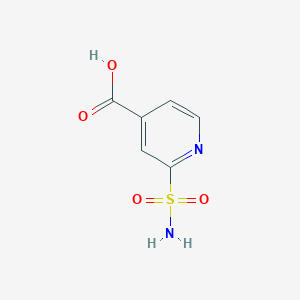
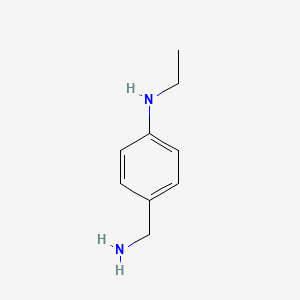
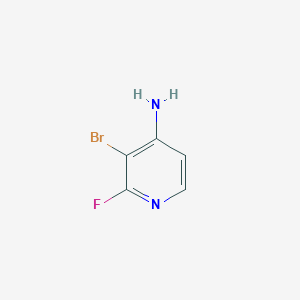
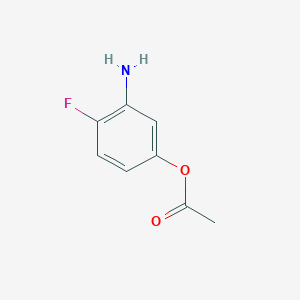
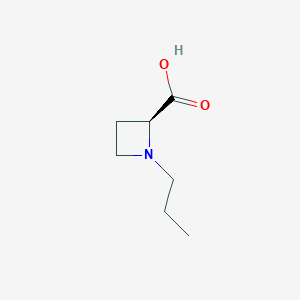
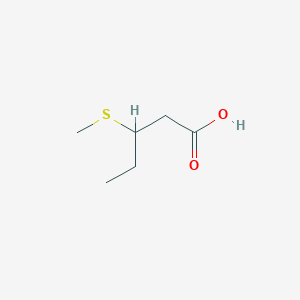
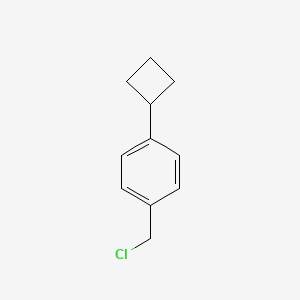

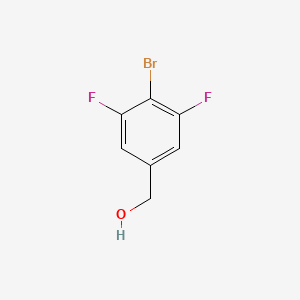
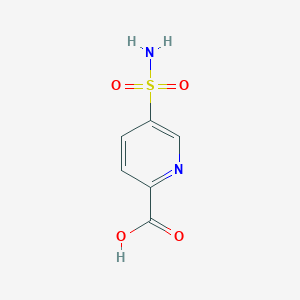
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
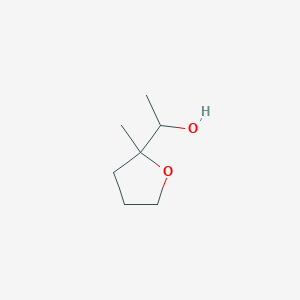
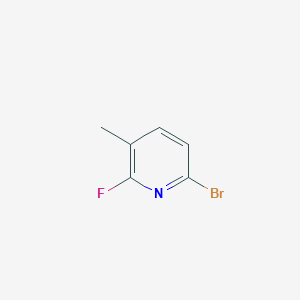
![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
